6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound that belongs to the class of quinomethanes . These compounds are formally derived from quinones by replacing one or both of the quinone oxygens with methylidene groups . This particular compound is characterized by its dichloro and hydroxyanilino substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the condensation of 3,5-dichlorosalicylaldehyde with an appropriate amine under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dichloro positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. For example, its quinone-like structure allows it to participate in redox reactions, which can generate reactive oxygen species and induce oxidative stress in cells.
Comparison with Similar Compounds
6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as:
- (Z)-6-[(5-Chloro-2-hydroxyanilino)methylene]-4-methoxycyclohexa-2,4-dienone
- 2,4-Dichloro-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dienone These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activities. The unique combination of dichloro and hydroxyanilino groups in this compound contributes to its distinct properties and potential applications.
Properties
CAS No. |
112092-94-1 |
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Molecular Formula |
C13H9Cl2NO2 |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
2,6-dichloro-4-[(2-hydroxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H9Cl2NO2/c14-10-5-9(6-11(15)13(10)18)16-7-8-3-1-2-4-12(8)17/h1-7,17-18H |
InChI Key |
MVWXTPZCWRLBFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=C(C(=C2)Cl)O)Cl)O |
Origin of Product |
United States |
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